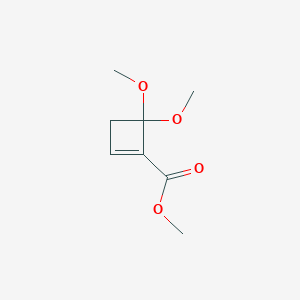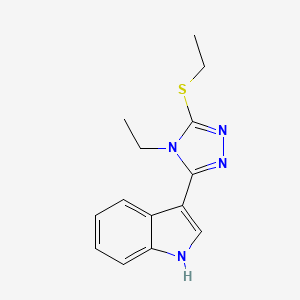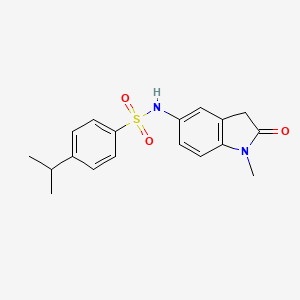
4,4-Dimethoxycyclobutene-1-carboxylic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical Reactions Analysis
Esters, including DMCB-ME, can undergo various chemical reactions. For instance, they can be hydrolyzed to yield carboxylic acids and alcohols . This process, known as saponification when done in basic solution, involves the addition of a hydroxide ion to the ester molecule .Physical And Chemical Properties Analysis
Esters, in general, are known for their pleasant smells, which contribute to the fragrant odors of many fruits and flowers . They do not have hydrogen bonds between molecules, giving them lower vapor pressures than the alcohols and carboxylic acids from which they are derived .Aplicaciones Científicas De Investigación
Sustainable Aviation Fuels
This compound could potentially be used in the production of Sustainable Aviation Fuels (SAFs) . SAFs are a type of fuel that aims to reduce the carbon footprint of aviation. They are made from sustainable feedstocks and can significantly reduce CO2 emissions compared to conventional aviation fuels .
Emission Reduction
The use of this compound in aviation fuels could lead to a significant reduction in emissions. For instance, it could help reduce SO2 and PM emissions. Pure Fischer–Tropsch hydroprocessed synthesized paraffinic kerosine (FT-SPK) can reduce SO2 and PM emissions by 92% and 70–95% respectively .
Synthesis of Fatty Acid Methyl Ester
This compound could be used in the synthesis of Fatty Acid Methyl Esters (FAME) . FAME is a type of biodiesel that is produced through the transesterification of vegetable oils or animal fats .
Waste Frying Oil Transesterification
It could potentially be used in the transesterification of waste frying oil. This process involves converting waste frying oil into biodiesel, which is a more environmentally friendly alternative to conventional diesel .
Reduction of Esters, Carboxylic Acids, and Carbamates
This compound could be used as a catalyst for the reduction of esters, carboxylic acids, and carbamates to a methyl group . This process could be useful in various chemical reactions and industrial processes .
Synthesis of (Meth)Acrylates
“Methyl 4,4-dimethoxycyclobutene-1-carboxylate” could potentially be used in the synthesis of (meth)acrylates . (Meth)acrylates are a type of monomer that is used in the production of various types of polymers .
Mecanismo De Acción
The mechanism of ester formation and hydrolysis involves several steps. In the formation of an ester from a carboxylic acid and an alcohol, the carboxylic acid is first activated towards nucleophilic attack by protonation of the carboxyl oxygen atom. Nucleophilic addition of the alcohol then occurs . In the hydrolysis of an ester, the ester is deprotonated by a base, and the resulting carboxylate ion undergoes an SN2 reaction with water to produce the carboxylic acid and an alcohol .
Direcciones Futuras
The catalytic reduction of carboxylic acid derivatives, including esters like DMCB-ME, has seen rapid development in recent years . These reactions, which involve molecular hydrogen as the reducing agent, can be promoted by both heterogeneous and homogeneous catalysts . Future research in this area could lead to more efficient and sustainable methods for the synthesis and modification of esters .
Propiedades
IUPAC Name |
methyl 4,4-dimethoxycyclobutene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-10-7(9)6-4-5-8(6,11-2)12-3/h4H,5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPCLNMLLYSGNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CCC1(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethoxycyclobutene-1-carboxylic acid methyl ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-chlorobenzamide](/img/structure/B2465834.png)
![4-[(5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-3-nitrobenzaldehyde](/img/structure/B2465835.png)



![1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2465841.png)
![N-(1-cyanocyclohexyl)-2-(2-{4-[2-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}pyrrolidin-1-yl)acetamide](/img/structure/B2465843.png)


![(E)-2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2465848.png)



![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2465857.png)